Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate is an organic compound with the molecular formula C15H25BO4. This compound is notable for its inclusion of a boron-containing dioxaborolane group, which is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boron group can be oxidized to form boronic acids or alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron compound during coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Alcohols: From the reduction of the ester group.
Boronic Acids: From the oxidation of the boron group.
Scientific Research Applications
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolane group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This process involves the coordination of the boron atom with a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Similar in structure but contains a propenoate group instead of a cyclopentane ring.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Contains a methyl ester group instead of an ethyl ester.
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane: Contains a phenyl group with a methylsulfonyl substituent.
Uniqueness
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
ethyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h10,12H,6-9H2,1-5H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWJGSRWQPSDD-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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